Home > Products > Screening Compounds P44950 > Ruxolitinib phosphate
Ruxolitinib phosphate - 1092939-17-7

Ruxolitinib phosphate

Catalog Number: EVT-287423
CAS Number: 1092939-17-7
Molecular Formula: C17H21N6O4P
Molecular Weight: 404.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ruxolitinib phosphate is a potent and selective inhibitor of Janus kinase 1 and 2 (JAK1/2), a family of intracellular, non-receptor tyrosine kinases [, ]. This compound has attracted significant attention in scientific research due to its ability to modulate cytokine signaling pathways implicated in various inflammatory and autoimmune diseases [, , ]. Ruxolitinib phosphate is considered a valuable tool for investigating the role of the JAK-STAT pathway in various biological processes [, ].

Overview

Ruxolitinib phosphate is a selective inhibitor of Janus kinase 1 and Janus kinase 2, primarily used in the treatment of myelofibrosis and polycythemia vera. This compound has gained significant attention due to its ability to modulate the immune response and its effectiveness in managing various hematological malignancies. The chemical structure of ruxolitinib phosphate is represented as (i?)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile phosphate, indicating its complex molecular architecture.

Source

Ruxolitinib was developed by Incyte Corporation and received approval from the U.S. Food and Drug Administration in 2011 for the treatment of myelofibrosis. Its development involved extensive research into its pharmacological properties and therapeutic applications, leading to its current status as a critical medication in oncology.

Classification

Ruxolitinib phosphate is classified as a small molecule drug and falls under the category of kinase inhibitors. It specifically targets Janus kinases, which are essential for the signaling pathways of several cytokines involved in hematopoiesis and immune function.

Synthesis Analysis

The synthesis of ruxolitinib phosphate involves several steps that ensure high purity and yield. One notable method includes the reaction of specific intermediates followed by acyl halogenation and amidation reactions.

Methods

  1. Starting Materials: The synthesis begins with a compound of formula II, which is reacted with a compound of formula IV or its salt.
  2. Reaction Steps:
    • Step 1: React the starting materials in the presence of an amine to form an intermediate.
    • Step 2: Subject this intermediate to acyl halogenation followed by amidation.
    • Step 3: Convert the resulting compound into ruxolitinib through dehydration to form a cyano group or by removing protecting groups.
  3. Purification: The final product is purified using techniques such as chromatography, recrystallization, or filtration to achieve high chiral purity (up to 99.96%) .
Molecular Structure Analysis

Ruxolitinib phosphate exhibits a complex molecular structure characterized by multiple aromatic rings and functional groups that contribute to its biological activity.

Structure

  • Chemical Formula: C_17H_18N_4O_3P
  • Molecular Weight: Approximately 350.32 g/mol
  • Key Features:
    • A pyrrolopyrimidine core that interacts with Janus kinases.
    • A cyclopentyl group that enhances binding affinity.

Data

The structural analysis reveals that ruxolitinib phosphate has distinct stereochemistry, with the R-isomer being significantly more active than its S counterpart .

Chemical Reactions Analysis

Ruxolitinib phosphate undergoes various chemical reactions that are crucial for its synthesis and functionality.

Reactions

  1. Acylation Reactions: These reactions introduce acyl groups to enhance solubility and stability.
  2. Dehydration Reactions: Essential for converting amides into nitriles, contributing to the final structure of ruxolitinib.
  3. Chiral Purification: Techniques such as high-performance liquid chromatography are employed to isolate the desired enantiomer .
Mechanism of Action

Ruxolitinib exerts its therapeutic effects primarily through inhibition of Janus kinases.

Process

  1. Inhibition of Kinase Activity: By binding to the ATP-binding site of Janus kinases, ruxolitinib prevents their activation.
  2. Downstream Effects: This inhibition leads to reduced phosphorylation of signal transducer and activator of transcription proteins, thereby modulating cytokine signaling pathways involved in inflammation and hematopoiesis .
  3. Data on Efficacy: Clinical studies have shown that ruxolitinib significantly decreases splenomegaly and improves symptoms associated with myelofibrosis .
Physical and Chemical Properties Analysis

Ruxolitinib phosphate possesses specific physical and chemical properties that influence its behavior in biological systems.

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in dimethyl sulfoxide and slightly soluble in water.

Chemical Properties

  • Stability: Stable under normal conditions but sensitive to light and moisture.
  • pH Range: Exhibits stability within a pH range conducive for pharmaceutical formulations.
Applications

Ruxolitinib phosphate is primarily used in clinical settings for treating:

  • Myelofibrosis: Approved for patients with intermediate or high-risk forms.
  • Polycythemia Vera: Used in cases resistant to hydroxyurea.
  • Other Conditions: Investigated for potential applications in autoimmune diseases due to its immunomodulatory effects.
Molecular Pharmacology of Ruxolitinib Phosphate

JAK-STAT Pathway Modulation: Mechanisms of Targeted Inhibition

Ruxolitinib phosphate exerts its therapeutic effects through potent inhibition of the Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling cascade. As an ATP-competitive small molecule, it selectively targets the kinase domains of JAK1 and JAK2, thereby disrupting phosphorylation-dependent activation of STAT transcription factors (STAT1, STAT3, STAT5) [5] [9]. This pathway is constitutively hyperactivated in myeloproliferative neoplasms (MPNs) due to gain-of-function mutations (e.g., JAK2V617F), leading to uncontrolled cytokine signaling and hematologic abnormalities [6] [9].

Notably, ruxolitinib induces a paradoxical hyperphosphorylation of JAK2 activation loop tyrosines (Tyr1007/Tyr1008) at therapeutic concentrations. This phenomenon occurs because ruxolitinib binding stabilizes a conformation that shields phosphotyrosines from phosphatase activity, effectively prolonging the kinase's inactive state despite increased phosphorylation levels [6] [7]. This conformational locking mechanism is critical for sustained pathway suppression in malignancies like myelofibrosis.

Table 1: Key Cytokine Pathways Inhibited by Ruxolitinib

Cytokine ReceptorJAK Isoforms EngagedSTAT EffectorsBiological Impact
IFN-γ ReceptorJAK1/JAK2STAT1Immunomodulation
IL-6 ReceptorJAK1/JAK2STAT3Inflammation
Epo ReceptorJAK2STAT5Erythropoiesis
GM-CSF ReceptorJAK2STAT5/STAT3Myeloid differentiation

Structural Basis of ATP-Competitive Kinase Inhibition

The inhibitory activity of ruxolitinib stems from its stereoselective binding to the ATP-pocket of JAK kinases. Crystallographic studies reveal that the drug’s pyrrolopyrimidine core forms critical hydrogen bonds with the kinase hinge region:

  • Nitrogen N1 with Leu932 backbone carbonyl (JAK2 numbering)
  • Exocyclic amine with Glu930 backbone nitrogen [7]

The (R)-enantiomer exhibits superior binding affinity (ΔTm = 5.5°C) compared to the (S)-enantiomer (ΔTm = 3.3°C) due to optimal positioning of its cyclopentyl group within a hydrophobic pocket adjacent to the ATP-binding site [7]. This chiral specificity enables nanomolar-level inhibition (IC50 = 0.40 nM for JAK2) while minimizing off-target interactions.

Table 2: Structural Determinants of Ruxolitinib Binding

JAK2 ResidueInteraction TypeEnergetic Contribution (kcal/mol)
Leu932Hydrogen bond (hinge)-2.8
Glu930Hydrogen bond (hinge)-1.7
Val863Hydrophobic packing-1.2
Arg975Salt bridge stabilization-0.9

Ruxolitinib functions as a type I inhibitor, binding exclusively to the active kinase conformation. This contrasts with type II inhibitors (e.g., CHZ868) that target inactive forms and avoid paradoxical hyperphosphorylation [6]. The drug’s piperidine-aniline derivatives demonstrate enhanced thermal stabilization (ΔTm up to 12°C), highlighting opportunities for structural optimization [7].

Selectivity Profiling: JAK1 vs. JAK2 Binding Affinity Analysis

Despite dual JAK1/JAK2 targeting, ruxolitinib exhibits nuanced isoform selectivity:

  • JAK1: Binding affinity = -8.3 kcal/mol
  • JAK2: Binding affinity = -8.0 kcal/mol [3]

Molecular docking simulations attribute this differential selectivity to hydrophobic residue variations in the ATP-binding cleft. JAK2 contains a larger solvent-exposed region accommodating ruxolitinib’s cyclopentyl group, while JAK1 has steric constraints that slightly reduce binding efficiency [3] [7]. Both isoforms show >130-fold selectivity over JAK3 due to a unique Cys909 residue in JAK3 that disrupts hydrophobic interactions [5].

Off-target profiling reveals micromolar-affinity binding to TYK2 (KD = 19.2 µM) and DCLK1 (IC50 = 1.645 µM), though these interactions are unlikely to contribute significantly to clinical effects at therapeutic doses [2] [6]. The selectivity window against non-JAK kinases remains wide (>100-fold versus most tyrosine kinases), minimizing untoward pharmacological effects.

Table 3: Kinase Selectivity Profile of Ruxolitinib

KinaseΔTm (°C)IC50 (nM)Cellular Activity
JAK15.5 ± 0.060.40 ± 0.005High
JAK25.5 ± 0.060.40 ± 0.005High
JAK3<1.0>500Negligible
TYK23.1 ± 0.096500 ± 3500Low
DCLK18.3 ± 0.08*1645 ± 560*Moderate

*Data from [2]

Impact on Downstream Cytokine Signaling Networks

By inhibiting JAK1/JAK2, ruxolitinib disrupts signaling networks of >50 cytokines, including:

  • Pro-inflammatory cytokines: IL-6, TNF-α, IFN-γ (reduced by 50-70% in myelofibrosis patients) [1]
  • Hematopoietic growth factors: Epo, Tpo, GM-CSF (pathway activity suppressed by >80%) [9] [10]

Transcriptomic analyses of cerebrospinal fluid in neuroinflammatory syndromes show that ruxolitinib treatment downregulates 148 differentially expressed genes (DEGs), 44% of which are JAK/STAT-dependent. Key suppressed pathways include:

  • IFN-γ response (enrichment score = -2.15, FDR<0.001)
  • IL-6/JAK/STAT3 signaling (enrichment score = -1.98, FDR<0.01) [4]

Single-cell RNA sequencing confirms that ruxolitinib reduces activated HLA-DR+ CD4+/CD8+ T cells and inflammatory monocytes by >60% in clinical samples, demonstrating broad immunomodulatory effects beyond malignant cells [4]. In murine cPIIRS models, JAK inhibition decreased CNS lesion volume by 45% and normalized neuronal damage markers, confirming pathway dominance in inflammatory pathology [4].

Pharmacodynamic Biomarkers of Pathway Suppression

Robust biomarkers enable quantification of ruxolitinib’s target engagement:

  • pSTAT3/5 suppression: 70-90% reduction in phosphorylated STAT3/5 within 2 hours post-dose (maximal pathway inhibition) [5] [10]
  • Inflammatory markers: Serum C-reactive protein (CRP) and ferritin decrease by >50% in responders [1] [10]
  • Cytokine rebound: STAT5 hyperactivation occurs upon drug discontinuation due to release of hyperphosphorylated JAK2, increasing PIM kinase expression 3.5-fold [6]

In cpIIRS patients, ruxolitinib treatment normalized CSF glucose (increase from 2.1 mM to 4.0 mM) and reduced soluble CD25 by 65%, correlating with improved brain imaging findings [4]. These biomarkers provide real-time assessment of pathway suppression and inform dose optimization strategies.

Table 4: Key Pharmacodynamic Biomarkers

BiomarkerMatrixChange from BaselineTime to Response
pSTAT3Whole blood↓85%2 hours
CRPSerum↓72%4 weeks
sCD25 (IL-2Rα)CSF/Serum↓65%8 weeks
IFN-γ-inducible genesPBMCs↓60%12 weeks

Properties

CAS Number

1092939-17-7

Product Name

Ruxolitinib phosphate

IUPAC Name

(3R)-3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile;phosphoric acid

Molecular Formula

C17H21N6O4P

Molecular Weight

404.4 g/mol

InChI

InChI=1S/C17H18N6.H3O4P/c18-7-5-15(12-3-1-2-4-12)23-10-13(9-22-23)16-14-6-8-19-17(14)21-11-20-16;1-5(2,3)4/h6,8-12,15H,1-5H2,(H,19,20,21);(H3,1,2,3,4)/t15-;/m1./s1

InChI Key

JFMWPOCYMYGEDM-XFULWGLBSA-N

SMILES

C1CCC(C1)C(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3.OP(=O)(O)O

Solubility

Soluble in DMSO, not in water

Synonyms

INCB018424; INCB 018424; INCB-018424; INC424; INC-424; INC424; INCB18424; INCB 18424; INCB-18424; trade name: Jakafi and Jakavi

Canonical SMILES

C1CCC(C1)C(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3.OP(=O)(O)O

Isomeric SMILES

C1CCC(C1)[C@@H](CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3.OP(=O)(O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.